Furan vs. Thiophene Heterocycle Substitution: Impact on Hydrogen-Bonding and Electronic Properties
The target compound features a furan ring at the 6-position of the pyridazinone core. Its closest commercially available analog, 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one (CAS 952482-19-8), replaces the furan oxygen with a sulfur atom. This O→S substitution alters the heterocycle's hydrogen-bond acceptor capacity (furan oxygen can act as a stronger H-bond acceptor than thiophene sulfur), dipole moment, and resonance energy. In medicinal chemistry campaigns, furan-to-thiophene substitutions can lead to significant changes in target binding affinities, with documented IC50 shifts exceeding 10-fold in some kinase inhibitor series [1]. The target compound's furan moiety may therefore offer a distinct interaction profile in biological screens compared to its thiophene isostere.
| Evidence Dimension | Heteroatom substitution (O vs. S) and predicted hydrogen-bond acceptor strength |
|---|---|
| Target Compound Data | Furan ring (oxygen heteroatom); predicted H-bond acceptor pKa ~ -2 to -3 for furan oxygen; molecular formula C18H21N5O2, MW 339.4 g/mol |
| Comparator Or Baseline | 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one (thiophene ring, sulfur heteroatom); molecular formula C18H19N5OS, MW 353.44 g/mol [2] |
| Quantified Difference | Molecular weight difference: 14.04 g/mol (thiophene analog is heavier). Heteroatom electronegativity: O (3.44) vs. S (2.58), indicating stronger hydrogen-bond acceptor potential for the furan target compound. |
| Conditions | Computational comparison of structural analogs; no head-to-head biological assay data available for this specific pair. |
Why This Matters
For researchers screening a compound library against a specific target, the furan-containing compound provides a distinct hydrogen-bonding pharmacophore that is not replicated by the thiophene analog, potentially leading to different hit profiles in fragment-based or competition binding assays.
- [1] Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. View Source
- [2] ChemWhat. 2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one. Chemical Database Record. CAS#: 952482-19-8. View Source
